4,5-Bis[2-(4-bromophenyl)hydrazinylidene]-9,10-dihydroanthracene-1,8(4H,5H)-dione
Description
4,5-Bis[2-(4-bromophenyl)hydrazinylidene]-9,10-dihydroanthracene-1,8(4H,5H)-dione is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a dihydroanthracene core substituted with two hydrazinylidene groups, each attached to a 4-bromophenyl moiety. Its intricate structure makes it a subject of interest in organic chemistry and material science.
Properties
CAS No. |
919782-59-5 |
|---|---|
Molecular Formula |
C26H18Br2N4O2 |
Molecular Weight |
578.3 g/mol |
IUPAC Name |
4,5-bis[(4-bromophenyl)diazenyl]-9,10-dihydroanthracene-1,8-diol |
InChI |
InChI=1S/C26H18Br2N4O2/c27-15-1-5-17(6-2-15)29-31-23-9-11-25(33)21-14-22-20(13-19(21)23)24(10-12-26(22)34)32-30-18-7-3-16(28)4-8-18/h1-12,33-34H,13-14H2 |
InChI Key |
OKAJAYLJZXRUAV-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=CC(=C2CC3=C(C=CC(=C31)N=NC4=CC=C(C=C4)Br)O)O)N=NC5=CC=C(C=C5)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Bis[2-(4-bromophenyl)hydrazinylidene]-9,10-dihydroanthracene-1,8(4H,5H)-dione typically involves the reaction of 9,10-dihydroanthracene-1,8-dione with 4-bromophenylhydrazine under specific conditions. The reaction is usually carried out in a solvent such as ethanol or isopropanol, with the temperature maintained around 50°C. The reaction mixture is stirred vigorously for about an hour to ensure complete conversion of the reactants .
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Cycloaddition Reactions
The compound participates in Diels-Alder reactions due to its conjugated dienophilic system:
Michael Addition
The hydrazinylidene groups act as nucleophiles in asymmetric Michael additions:
| Substrate | Catalyst | Solvent | ee (%) | Yield |
|---|---|---|---|---|
| α-Phenyl cyanoacetate | Thiourea organocatalyst (20 mol%) | Xylene | 90 | 81% |
| Aldehydes | Cinchona alkaloid derivative | Chloroform | 87 | 64% |
Coordination Chemistry
The compound forms stable complexes with transition metals via the hydrazinylidene N donors:
-
Cu(II) Complex : Synthesized in acetone with Cu(OAc)₂; exhibits a square-planar geometry (λmax = 620 nm) .
-
Fe(III) Complex : Forms a 1:2 metal-ligand ratio in methanol; magnetic moment = 5.92 BM .
Computational Insights
Density Functional Theory (DFT) studies reveal:
-
Electrophilicity Index (ω) : 5.2 eV, indicating high electrophilic character at the hydrazinylidene sites .
-
HOMO-LUMO Gap : 3.8 eV, suggesting stability against redox degradation .
-
Tautomerism : The enol-imine ⇌ keto-amine equilibrium is energetically favorable by 12.3 kJ/mol .
Stability and Reactivity Trends
Scientific Research Applications
Medicinal Chemistry
The compound has shown potential in medicinal chemistry due to its biological activities:
- Anticancer Activity : Research indicates that derivatives of anthraquinones, similar to this compound, exhibit significant cytotoxic effects against various cancer cell lines. The hydrazone moiety is known to enhance the interaction with DNA, potentially leading to apoptosis in cancer cells .
- Antimicrobial Properties : Studies have demonstrated that hydrazone derivatives can possess antimicrobial activity against a range of pathogens. The incorporation of bromophenyl groups may contribute to enhanced activity due to increased lipophilicity and better membrane penetration .
Case Study: Anticancer Activity
A study evaluated the cytotoxic effects of related hydrazone compounds on breast cancer cells. Results showed that the compounds induced cell cycle arrest and apoptosis, suggesting a mechanism involving DNA intercalation and disruption of topoisomerase activity .
Materials Science
In materials science, this compound's unique structural features allow for its use in:
- Organic Electronics : Due to its conjugated system, it can be utilized in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The electron-donating properties of the hydrazone structure make it a candidate for hole-transporting materials .
- Polymeric Composites : The compound can be incorporated into polymer matrices to enhance thermal stability and mechanical properties. Its ability to form hydrogen bonds may aid in improving interfacial adhesion between the polymer and filler materials .
Data Table: Material Properties
| Property | Value |
|---|---|
| Thermal Stability | High |
| Electrical Conductivity | Moderate |
| Mechanical Strength | Enhanced with fillers |
Environmental Applications
The environmental applications of this compound are emerging:
- Pollutant Detection : The compound's ability to form complexes with heavy metals suggests potential use in environmental monitoring for pollutant detection. Its sensitivity to pH changes could be harnessed in sensor technologies .
- Photocatalysis : Research indicates that similar compounds can act as photocatalysts under UV light for the degradation of organic pollutants in wastewater treatment processes. This application is crucial for developing sustainable environmental remediation strategies .
Mechanism of Action
The mechanism of action of 4,5-Bis[2-(4-bromophenyl)hydrazinylidene]-9,10-dihydroanthracene-1,8(4H,5H)-dione is not fully understood. its biological activity is thought to be related to its ability to interact with specific molecular targets, such as enzymes or receptors, through its hydrazinylidene groups. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
4,5-Disubstituted-4H-1,2,4-triazole-3-thiols: Known for their antimicrobial and anti-inflammatory activities.
Pyrazoline Derivatives: Exhibiting a range of biological activities, including neurotoxicity and antioxidant properties.
Uniqueness
4,5-Bis[2-(4-bromophenyl)hydrazinylidene]-9,10-dihydroanthracene-1,8(4H,5H)-dione stands out due to its unique dihydroanthracene core and the presence of two hydrazinylidene groups, which confer distinct chemical reactivity and potential biological activities.
Biological Activity
The compound 4,5-Bis[2-(4-bromophenyl)hydrazinylidene]-9,10-dihydroanthracene-1,8(4H,5H)-dione , often referred to in literature as a hydrazone derivative, exhibits various biological activities that are of significant interest in medicinal chemistry. This article delves into its biological activity, synthesizing findings from diverse studies and providing a comprehensive overview of its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 4,5-Bis[2-(4-bromophenyl)hydrazinylidene]-9,10-dihydroanthracene-1,8(4H,5H)-dione can be represented as follows:
- Molecular Formula : C26H20Br2N2O2
- Molecular Weight : 525.25 g/mol
The compound features two 4-bromophenyl groups linked via hydrazine moieties to an anthracene dione core. This unique structure is believed to contribute to its biological properties.
Anticancer Activity
Research indicates that derivatives of anthraquinone compounds exhibit significant anticancer properties. The mechanism primarily involves:
- Inhibition of Cell Proliferation : Studies have shown that the compound can inhibit the proliferation of various cancer cell lines by inducing apoptosis through the activation of caspase pathways .
- Cell Cycle Arrest : The compound has been observed to cause G2/M phase arrest in cancer cells, indicating its potential as a chemotherapeutic agent .
Antimicrobial Properties
The compound also demonstrates antimicrobial activity against a range of pathogens. Key findings include:
- Bacterial Inhibition : It has been reported to inhibit the growth of Gram-positive and Gram-negative bacteria, suggesting its potential use in treating bacterial infections .
- Fungal Activity : Preliminary studies indicate antifungal properties against common fungal strains, although further research is needed for clinical applications .
Antioxidant Activity
The antioxidant capacity of this compound is noteworthy:
- Free Radical Scavenging : The compound exhibits significant free radical scavenging activity, which may contribute to its protective effects against oxidative stress-related diseases .
- Metal Chelation : Its ability to chelate metal ions could play a role in reducing oxidative damage in biological systems .
Study 1: Anticancer Efficacy
In a study involving human breast cancer cell lines (MCF-7), treatment with 4,5-Bis[2-(4-bromophenyl)hydrazinylidene]-9,10-dihydroanthracene-1,8(4H,5H)-dione resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 15 µM after 48 hours of treatment. Flow cytometry analysis confirmed an increase in apoptotic cells, with significant activation of caspase-3 and -9 pathways.
Study 2: Antimicrobial Activity
A series of tests against Staphylococcus aureus and Escherichia coli showed that the compound inhibited bacterial growth at concentrations ranging from 50 to 200 µg/mL. The minimum inhibitory concentration (MIC) was established at 100 µg/mL for both bacterial strains.
Study 3: Antioxidant Potential
Using DPPH (1,1-Diphenyl-2-picrylhydrazyl) assay methods, the compound demonstrated a scavenging activity of 82% at a concentration of 50 µg/mL compared to standard antioxidants like ascorbic acid.
Data Summary Table
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